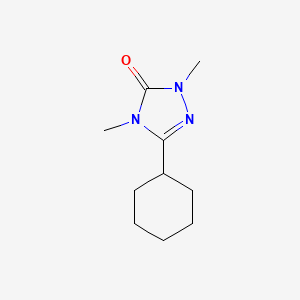![molecular formula C24H14N2Na2O6S2 B2605906 Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate CAS No. 52746-49-3; 98645-86-4](/img/structure/B2605906.png)
Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate is a complex organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its ability to form stable complexes with metal ions. This compound is particularly valuable in analytical chemistry for the detection and quantification of metal ions in various samples.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate typically involves the sulfonation of 1,10-phenanthroline followed by the introduction of sulfonatophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the sulfonation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce phenanthroline derivatives with reduced sulfonate groups.
科学的研究の応用
Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a colorimetric reagent for the detection of metal ions, particularly iron, in aqueous solutions.
Biology: The compound is employed in biochemical assays to study metal ion interactions with biological molecules.
Medicine: It is used in diagnostic tests to measure metal ion concentrations in biological samples.
Industry: The compound is utilized in the manufacturing of dyes and pigments due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate involves its ability to chelate metal ions. The phenanthroline moiety forms a stable complex with metal ions, which can be detected through colorimetric changes. This property is exploited in various analytical and diagnostic applications to measure metal ion concentrations accurately.
類似化合物との比較
Similar Compounds
Bathocuproinedisulfonic Acid Disodium Salt: Similar in structure but with different substituents on the phenanthroline ring.
Biebrich Scarlet: An organic sodium salt used as a plasma stain in histological studies.
Uniqueness
Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate is unique due to its specific sulfonatophenyl substituents, which enhance its solubility in water and its ability to form highly stable metal complexes. This makes it particularly useful in aqueous analytical applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
52746-49-3; 98645-86-4 |
|---|---|
分子式 |
C24H14N2Na2O6S2 |
分子量 |
536.48 |
IUPAC名 |
disodium;2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
JZGVJEDMSGTYSM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenoxy)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2605824.png)

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2605829.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)
![5-Ethyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2605833.png)
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide](/img/structure/B2605835.png)


![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)
